(2-Bromophenyl)dicyclohexylphosphine

Overview

Description

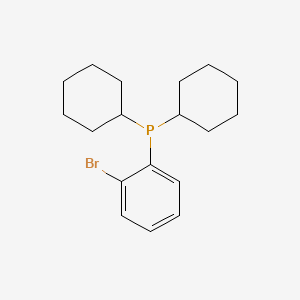

(2-Bromophenyl)dicyclohexylphosphine is a chiral phosphine ligand featuring a dicyclohexylphosphine group attached to a 2-bromophenyl substituent. This structure combines steric bulk from the cyclohexyl groups with electronic modulation via the bromine atom, making it valuable in transition-metal catalysis. The bromine’s electron-withdrawing nature alters the electron density at the phosphorus center, while the dicyclohexyl groups provide significant steric hindrance, influencing substrate selectivity and reaction kinetics in catalytic cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)dicyclohexylphosphine typically involves the reaction of (ortho-bromophenyl)dicyclohexylphosphine with n-butyllithium in diethyl ether and hexane at temperatures ranging from -30°C to 20°C under an inert atmosphere . This is followed by a reaction with 2-chloro-1,3-bis-(2,4,6-trimethylphenyl)[1,3,2]diazaphospholidine in diethyl ether and hexane at room temperature for 48 hours .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar routes as laboratory preparation, scaled up to meet industrial demands. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

(2-Bromophenyl)dicyclohexylphosphine enhances catalytic activity in aryl-aryl bond formation. For example:

-

Ligand Role : The bulky dicyclohexyl groups improve catalyst stability, while the bromophenyl moiety facilitates oxidative addition .

Heck Reaction

It promotes regioselective alkene functionalization:

Buchwald-Hartwig Amination

The ligand accelerates C–N bond formation in drug intermediates:

Comparative Reactivity in Catalysis

Scientific Research Applications

Synthesis of Phosphine Ligands

One of the primary applications of (2-Bromophenyl)dicyclohexylphosphine is as a precursor to more complex phosphine ligands. It can be converted into the 2-lithiated derivative of triphenylphosphine, which serves as a precursor for various phosphine ligands used in catalysis . This transformation is facilitated by lithiation reactions, where butyllithium is employed to generate reactive intermediates that can participate in further synthetic transformations.

Table 1: Key Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products Generated |

|---|---|---|

| Lithiation | Reaction with butyllithium | o-Lithiated triphenylphosphine |

| Grignard Formation | Reaction with magnesium | Grignard reagent derived from (2-bromophenyl) |

| Coupling Reactions | Catalyzed by palladium complexes | Various phosphine ligands |

Catalytic Applications

The compound has been effectively utilized in palladium-catalyzed cross-coupling reactions, which are vital for forming carbon-nitrogen bonds. These reactions are instrumental in synthesizing anilines and their derivatives, which are important in pharmaceuticals and agrochemicals . The presence of this compound enhances the efficiency and selectivity of these reactions.

Case Study: Palladium-Catalyzed C–N Cross-Coupling

In a study focusing on the synthesis of halogenated diarylamines, this compound was employed as a ligand to facilitate the monoamination of bromophenyl chlorides with primary arylamines. The results demonstrated high yields and functional group tolerance, showcasing its effectiveness as a ligand in complex organic transformations .

Hydrogen Activation and Transfer Reactions

Recent research has highlighted the role of this compound in hydrogen activation processes. Its derivatives have been shown to participate in cooperative interactions with metal centers, enabling efficient hydrogen transfer reactions. This application is particularly relevant for the development of new catalysts for hydrogenation processes .

Environmental and Green Chemistry Applications

The compound's derivatives are also being explored for their potential applications in green chemistry. For instance, they can serve as catalysts in sustainable synthetic routes that minimize waste and reduce environmental impact. Their ability to facilitate reactions under mild conditions aligns with the principles of green chemistry .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)dicyclohexylphosphine primarily involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium or nickel) to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. This coordination enhances the reactivity and selectivity of the metal catalysts, enabling efficient coupling reactions .

Comparison with Similar Compounds

The following table compares (2-Bromophenyl)dicyclohexylphosphine with structurally related phosphine ligands, focusing on electronic, steric, and functional properties:

Notes:

- Cone Angle : Approximated based on cyclohexyl vs. phenyl substituents. Dicyclohexyl groups contribute significantly to steric bulk .

- Stability: Methoxy and amino groups improve oxidative stability compared to bromophenyl derivatives .

- Catalytic Utility : Electron-withdrawing bromine in this compound may enhance electrophilic metal center reactivity, while bulky ligands like Cphos favor steric control in enantioselective reactions .

Key Findings from Research:

Methoxy (S-PHOS) and dimethylamino (PhDavePhos, Cphos) groups increase electron density, favoring reductive elimination .

Steric Influence :

- Dicyclohexyl groups in all compared ligands create steric environments that suppress undesired side reactions. For example, S-PHOS’s dimethoxy groups provide a balance of steric and electronic effects for Suzuki-Miyaura couplings .

- The i-propyl substituent in 251320-85-1 offers similar bulk to bromophenyl but lacks electronic modulation .

Synthetic Challenges :

- This compound synthesis may require inert conditions to prevent oxidation to phosphine oxide, a common issue with dicyclohexylphosphine derivatives .

- Yields for dicyclohexylphosphine-derived ligands are often moderate (~50%) due to steric hindrance during purification .

Catalytic Performance :

- Dicyclohexylphosphine-based ligands (e.g., S-PHOS) are widely used in palladium catalysis, whereas bromophenyl derivatives may excel in reactions requiring electron-deficient metal centers .

Biological Activity

(2-Bromophenyl)dicyclohexylphosphine is a phosphine compound that has garnered attention in various fields, particularly in organometallic chemistry and catalysis. Its biological activity, while less explored than its chemical properties, presents potential implications in medicinal chemistry and biochemistry. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, biological interactions, and potential applications.

Synthesis

The synthesis of this compound typically involves the coupling of dicyclohexylphosphine with 2-bromobenzene. For instance, a reported method achieved a yield of approximately 67% during the synthesis process . The compound can serve as a precursor for various organophosphorus compounds and has been utilized in the preparation of palladium complexes which demonstrate catalytic properties .

Antifungal Activity

A study indicated that certain phosphine compounds exhibit antifungal properties. Although this compound itself was not the primary focus, related phosphines were tested for their efficacy against fungal strains. The results suggested that modifications to the phosphine structure could enhance antifungal activity, with some derivatives showing IC50 values as low as 43 µM .

Catalytic Applications

This compound has been used as a ligand in various catalytic processes, particularly in cross-coupling reactions involving heteroarenes. For example, it was employed in palladium-catalyzed arylation reactions, demonstrating significant yields when paired with specific substrates . Such catalytic activity may indirectly suggest cellular interactions where these reactions are relevant.

Case Studies

Case Study 1: Antifungal Screening

In a comparative study of phosphine derivatives, this compound was included in a panel screening for antifungal activity against Saccharomyces cerevisiae. The study highlighted that while some derivatives were ineffective, others showed promising results indicating potential for further research into modifications that could enhance efficacy.

Case Study 2: Metal Complex Formation

Research on the formation of metal complexes with this compound revealed its ability to stabilize palladium catalysts. These complexes were tested for their efficiency in catalyzing reactions relevant to pharmaceutical synthesis, showcasing the compound's utility beyond mere biological interactions but as a facilitator of biologically relevant chemical transformations .

Data Tables

| Compound | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antifungal | Not directly tested | Related phosphines showed varying activities |

| Palladium complex with ligand | Catalytic | N/A | Effective in cross-coupling reactions |

Research Findings

- Antifungal Properties : While direct evidence for this compound's antifungal properties is sparse, related studies suggest that structural modifications can yield potent antifungal agents.

- Catalytic Efficacy : The compound shows promise as a ligand in palladium-catalyzed reactions, crucial for synthesizing biologically active compounds.

- Potential Modifications : Future research may explore structural modifications to enhance both biological and catalytic activities.

Q & A

Q. Basic: What are the standard synthetic routes for preparing (2-Bromophenyl)dicyclohexylphosphine?

A common methodology involves a two-step lithiation-phosphination sequence. First, 2-bromophenyl lithium is generated via reaction of 2-bromoaryl precursors with n-butyllithium (n-BuLi) in a hexane/THF mixture. Subsequent treatment with chlorodicyclohexylphosphine (Cy₂PCl) replaces the bromide with the dicyclohexylphosphine group. This approach ensures high regioselectivity and avoids competing side reactions typical of direct coupling methods .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Key variables include solvent polarity, temperature, and stoichiometry. For example, using THF as the primary solvent enhances lithium intermediate stability, while maintaining temperatures below −78°C minimizes undesired protonation. Catalytic systems like Pd₂(dba)₃ with ligands (e.g., SPhos) can facilitate aryl-phosphine bond formation in refluxing toluene/THF mixtures, achieving yields >90% . Advanced purification via recrystallization from hexane/dichloromethane mixtures further enhances purity.

Q. Basic: What catalytic applications are associated with this compound?

This ligand is primarily employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Its electron-rich dicyclohexylphosphine group stabilizes Pd(0) intermediates, accelerating oxidative addition steps. The bromine substituent on the phenyl ring can modulate steric bulk, enhancing substrate compatibility in C–N bond-forming reactions .

Q. Advanced: How do steric and electronic properties of this compound compare to related ligands like RuPhos or XPhos?

The bromophenyl group introduces moderate steric hindrance compared to bulkier substituents (e.g., isopropoxy in RuPhos). Electronically, the bromine atom exerts a weak electron-withdrawing effect, slightly reducing electron density at the phosphorus center. This contrasts with methoxy or methyl groups in SPhos/XPhos, which enhance electron donation. Such differences impact catalytic activity; for example, bromophenyl derivatives may favor reactions requiring less bulky ligands but slower reductive elimination .

Q. Basic: What analytical techniques are critical for characterizing this compound?

¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming structure and purity. ³¹P NMR typically shows a singlet near δ 20–30 ppm for triarylphosphines. X-ray crystallography can resolve steric configurations, while elemental analysis verifies stoichiometry. Handling under inert atmospheres (N₂/Ar) is crucial due to air sensitivity .

Q. Advanced: How can researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from variations in ligand purity, solvent effects, or metal-ligand ratios. Systematic studies comparing pre-catalyst activation (e.g., Pd(0) vs. Pd(II) sources) and rigorous exclusion of oxygen/water are recommended. For example, in nanocrystal synthesis, ligand performance diverges significantly under aerobic vs. inert conditions, necessitating controlled glovebox protocols .

Q. Basic: What are the stability considerations for storing this compound?

Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation. Decomposition via P–C bond cleavage occurs at temperatures >80°C, so reactions should avoid prolonged heating. Stability in common solvents (THF, toluene) is excellent if moisture is excluded .

Q. Advanced: What methodologies elucidate the decomposition pathways of this compound under catalytic conditions?

High-resolution mass spectrometry (HRMS) and in situ ³¹P NMR monitor ligand degradation. For instance, phosphine oxide formation (δ ³¹P ≈ 50 ppm) indicates oxidation. Kinetic studies under varying temperatures and pressures reveal activation energies for decomposition, guiding reactor design for high-temperature applications .

Q. Basic: How does the bromine substituent influence the ligand’s coordination geometry in metal complexes?

The bromine atom increases the ligand’s cone angle slightly compared to non-halogenated analogs, altering metal coordination sites. In Pd complexes, this can lead to distorted square-planar geometries, affecting transmetallation rates in cross-coupling reactions. Single-crystal XRD of Pd-(2-Bromophenyl)dicyclohexylphosphine complexes provides direct structural evidence .

Q. Advanced: What strategies mitigate challenges in synthesizing air-sensitive derivatives of this compound?

Schlenk line techniques or glovebox setups are mandatory. Quenching residual Li salts with degassed methanol before phosphination reduces side reactions. Alternative routes using Grignard reagents (e.g., aryl-MgBr) instead of Li intermediates may improve scalability under less stringent conditions .

Properties

IUPAC Name |

(2-bromophenyl)-dicyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPIIICNJHDAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BrP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757958-40-0 | |

| Record name | 757958-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.